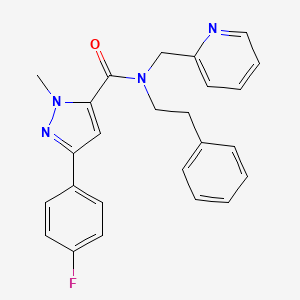
3-(4-fluorophenyl)-1-methyl-N-phenethyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This would involve identifying the compound’s IUPAC name, its molecular formula, and possibly its structure.
Synthesis Analysis
This would involve detailing the chemical reactions used to synthesize the compound, including the starting materials, reagents, and conditions.Molecular Structure Analysis
This would involve using techniques such as X-ray crystallography, NMR spectroscopy, or computational methods to determine the compound’s 3D structure.Chemical Reactions Analysis
This would involve studying how the compound reacts with other substances, which can help to understand its chemical properties and potential uses.Physical And Chemical Properties Analysis
This would involve measuring properties such as the compound’s melting point, boiling point, solubility, and reactivity.Applications De Recherche Scientifique
Synthesis Methodologies and Chemical Behaviors
- Microwave-Assisted Synthesis : A study explored the microwave-assisted synthesis of pyrazolopyridine derivatives, demonstrating a technique that could potentially be applied to synthesize compounds with similar structural complexities, highlighting the significance of microwave irradiation in enhancing reaction efficiencies and yielding compounds with notable antioxidant, antitumor, and antimicrobial activities (El‐Borai et al., 2013).
- Functionalization Reactions : Research on the functionalization reactions of 1H-pyrazole-3-carboxylic acid derivatives reveals the potential for creating diverse and biologically active molecules through strategic chemical modifications, which could be relevant for developing derivatives of the compound (Yıldırım et al., 2005).
Biological Activities
- Antitumor Activities : Various pyrazole derivatives have been synthesized and evaluated for their cytotoxic activities against tumor cell lines, indicating the potential of such compounds for anticancer applications. This research underscores the importance of structural modifications in enhancing biological activities (Naito et al., 2005).
- Inhibition of Biological Targets : A study on the synthesis and evaluation of potassium-competitive acid blockers showcases the approach to creating compounds that can inhibit specific biological targets, offering insights into how derivatives of the focal compound might be tailored for similar activities (Palmer et al., 2007).
Novel Compounds with Potential Therapeutic Applications
- Synthesis of Pyrazolo[1,5-a]pyrimidines : Research on the synthesis of pyrazolo[1,5-a]pyrimidines and related Schiff bases highlights the potential for developing novel compounds with cytotoxic activity, providing a template for the design and synthesis of new derivatives with enhanced biological properties (Hassan et al., 2015).
Safety And Hazards
This would involve studying the compound’s toxicity, potential health effects, and precautions that should be taken when handling it.
Orientations Futures
This would involve discussing potential future research directions, such as new synthetic methods, applications, or investigations into the compound’s properties or biological activity.
Please consult with a professional chemist or a relevant expert for accurate information. This is a general approach and may not apply to all compounds. Always follow safety guidelines when handling chemicals.
Propriétés
IUPAC Name |
5-(4-fluorophenyl)-2-methyl-N-(2-phenylethyl)-N-(pyridin-2-ylmethyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23FN4O/c1-29-24(17-23(28-29)20-10-12-21(26)13-11-20)25(31)30(18-22-9-5-6-15-27-22)16-14-19-7-3-2-4-8-19/h2-13,15,17H,14,16,18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMCQLYCYGFPOJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)N(CCC3=CC=CC=C3)CC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-fluorophenyl)-1-methyl-N-phenethyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

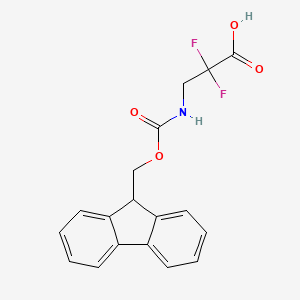
![N-{2-(4-acetylpiperazinyl)-1-[(4-chlorophenyl)sulfonyl]-2-oxoethyl}(2-methylph enyl)carboxamide](/img/structure/B2445836.png)
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide](/img/structure/B2445837.png)
![8-[(4-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)sulfonyl]quinoline](/img/structure/B2445838.png)
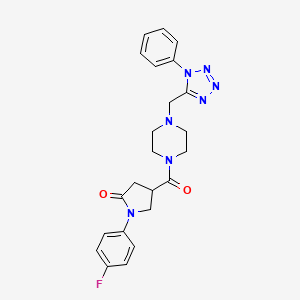
![N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2445844.png)
![2-cyclopentyl-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one](/img/structure/B2445846.png)

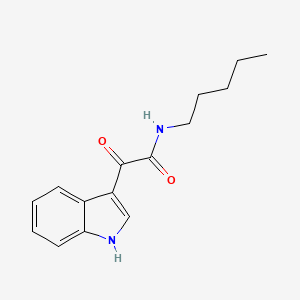
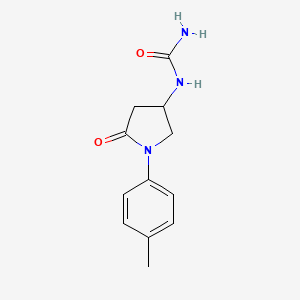

![1-(4-fluorophenyl)-4-((4-methoxyphenoxy)methyl)-N-methyl-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulene-2-carbothioamide](/img/structure/B2445852.png)
![Methyl 2-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methoxy]pyridine-4-carboxylate](/img/structure/B2445853.png)
![(2S)-2-Amino-N-cyclopropyl-3-methyl-N-[(2-methylphenyl)methyl]butanamide;2,2,2-trifluoroacetic acid](/img/structure/B2445854.png)